2-Fluoro-6-methoxy-3-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methoxy-3-vinylpyridine is a fluorinated pyridine derivative. Pyridine compounds are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3-vinylpyridine typically involves the fluorination of a pyridine precursor. One common method is the reaction of 2,6-dimethoxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can improve the efficiency and safety of the process, allowing for the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-3-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Formation of 2-fluoro-6-methoxy-3-formylpyridine or 2-fluoro-6-methoxy-3-carboxypyridine.
Reduction: Formation of 2-fluoro-6-methoxy-3-ethylpyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-methoxy-3-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-3-vinylpyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The vinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxypyridine
- 2-Fluoro-4-vinylpyridine
- 2-Methyl-6-vinylpyridine
- 2-Bromo-6-vinylpyridine
Uniqueness
2-Fluoro-6-methoxy-3-vinylpyridine is unique due to the presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the vinyl group provides a site for further chemical modifications .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-ethenyl-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h3-5H,1H2,2H3 |
InChI Key |
ZCCJKTBEYVEJLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.